molecular formula C21H28N4O4 B2600155 (3,5-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-64-2

(3,5-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Número de catálogo: B2600155
Número CAS: 946248-64-2
Peso molecular: 400.479
Clave InChI: ZSPPCMGMXNSJPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3,5-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic molecule features a piperazine core linked to a 3,5-dimethoxyphenyl group via a methanone linker and a 6-isopropoxy-2-methylpyrimidinyl substituent . This structural motif, incorporating a nitrogen-containing heterocycle, is commonly found in compounds investigated for their potential to modulate various biological targets . Piperazine-based structures are frequently explored as key scaffolds in the development of enzyme inhibitors . Compounds with similar structural features, such as pyrimidine and piperazine rings, are actively researched for their potential application in a variety of therapeutic areas, including as modulators of enzymes like gamma secretase or as components of more complex Proteolysis Targeting Chimeras (PROTACs) . The specific isopropoxy and methyl substituents on the pyrimidine ring are often introduced to fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can influence its bioavailability and binding affinity. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are strongly advised to conduct thorough safety assessments before handling this compound.

Propiedades

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-14(2)29-20-13-19(22-15(3)23-20)24-6-8-25(9-7-24)21(26)16-10-17(27-4)12-18(11-16)28-5/h10-14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPPCMGMXNSJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analog: “(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone” (Compound 4, )

Structural Differences :
Feature User’s Compound Compound 4
Aromatic moiety 3,5-Dimethoxyphenyl 3,5-Dimethylpyrazol-1-yl
Heterocyclic core 6-Isopropoxy-2-methylpyrimidin-4-yl (piperazine-linked) 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino (phenyl-linked)
Key substituents Methoxy (electron-donating), isopropoxy (lipophilic) Methyl (electron-neutral), phenyl (lipophilic)
Molecular weight ~495 g/mol (estimated) ~490 g/mol (reported)
Pharmacological Implications :
  • Solubility & Bioavailability : The piperazine moiety in the user’s compound likely enhances aqueous solubility compared to the phenyl-linked pyrazolo-pyrimidine in Compound 4.
  • Target Interaction :
    • Compound 4’s pyrazolo-pyrimidine scaffold is associated with kinase inhibition (e.g., Aurora kinases) . The dimethylpyrazole may facilitate hydrogen bonding with target enzymes.
    • The user’s compound’s pyrimidine-isopropoxy group could favor interactions with hydrophobic kinase pockets (e.g., PI3K or JAK families).
Predicted Physicochemical Properties :
Property User’s Compound Compound 4
LogP (lipophilicity) ~3.5 (moderate) ~4.2 (higher)
pKa ~7.8 (piperazine) ~6.5 (pyrazole)
PSA ~90 Ų ~85 Ų

Functional Group Impact on Activity

  • Methoxy vs. Methyl : Methoxy’s electron-donating nature may enhance binding affinity to targets requiring polar interactions (e.g., ATP-binding pockets in kinases).
  • Piperazine vs. Phenyl Linker : Piperazine’s flexibility and basicity improve solubility and tissue penetration, whereas phenyl linkers may enhance CNS penetration due to increased lipophilicity .
  • Isopropoxy vs. Pyrazolo-Pyrimidine: Isopropoxy’s steric bulk may reduce off-target effects compared to the planar pyrazolo-pyrimidine, which could intercalate into DNA or non-target proteins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.